molecular formula C16H11FN2O B12910579 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile CAS No. 62039-76-3

3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile

Cat. No.: B12910579
CAS No.: 62039-76-3
M. Wt: 266.27 g/mol
InChI Key: CKJUHALNJRNCLY-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-fluoroacetophenone with malononitrile in the presence of a base to form an intermediate, which is then cyclized to produce the indole core. The methoxy group is introduced through a methylation reaction using a suitable methylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorophenyl and methoxy groups in 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile provides a unique combination of electronic and steric effects, which can enhance its binding affinity and selectivity towards specific targets. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62039-76-3

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile

InChI

InChI=1S/C16H11FN2O/c1-20-10-6-7-14-12(8-10)16(15(9-18)19-14)11-4-2-3-5-13(11)17/h2-8,19H,1H3

InChI Key

CKJUHALNJRNCLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3F)C#N

Origin of Product

United States

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